![molecular formula C5H10F3N B1452137 (2R)-1,1,1-trifluoro-3-methylbutan-2-amine CAS No. 1032181-63-7](/img/structure/B1452137.png)
(2R)-1,1,1-trifluoro-3-methylbutan-2-amine
Overview
Description
(2R)-1,1,1-trifluoro-3-methylbutan-2-amine, or (2R)-TFA, is a synthetic compound that has been used in a variety of scientific applications. It has been used in the synthesis of pharmaceuticals, in laboratory experiments, and in biochemical and physiological studies.
Scientific Research Applications
Environmental Remediation and PFAS Removal
Amine-containing sorbents, which potentially include derivatives of "(2R)-1,1,1-trifluoro-3-methylbutan-2-amine," have been identified as effective materials for the removal of Perfluoroalkyl and Polyfluoroalkyl Substances (PFAS) from water. These substances are persistent environmental pollutants, and amine-functionalized sorbents offer a promising solution for PFAS remediation due to their electrostatic and hydrophobic interactions with PFAS molecules. This approach is critical for treating municipal water and wastewater at low PFAS concentrations (Ateia et al., 2019).
Organic Synthesis and Catalysis
The compound has relevance in organic synthesis, particularly in the creation of perfluoroalkane-sulfonates like nonafluorobutanesulfonates (nonaflates) used in transition metal-catalyzed reactions. These substances offer advantages over commonly used triflates due to cost-effectiveness and efficiency in reactions such as Heck, Suzuki, and Sonogashira couplings, illustrating the compound's utility in developing industrial-scale synthesis processes (Hoegermeier & Reissig, 2009).
Advanced Material Development
Amines, potentially including "(2R)-1,1,1-trifluoro-3-methylbutan-2-amine," are used as (co)initiators in the polymerization of cyclic esters, leading to a variety of polymeric materials. This application is significant in materials science, especially for developing new polymers with specific properties for industrial, medical, and technological applications. The ability to control polymerization processes allows for the precise synthesis of polymers with desired characteristics (Duda et al., 2005).
Mechanism of Action
Target of Action
The primary target of (2R)-1,1,1-trifluoro-3-methylbutan-2-amine is the N-methyl-D-aspartate receptor (NMDAR) on GABAergic interneurons . This compound also interacts with adenosine A1 receptors , which are almost exclusively expressed at nerve terminals .
Mode of Action
(2R)-1,1,1-trifluoro-3-methylbutan-2-amine acts by antagonizing NMDA receptors on GABAergic interneurons . This action disinhibits afferents to glutamatergic principal neurons and increases extracellular glutamate levels . This compound also seems to reduce rapid glutamate release at some synapses . Antagonism of adenosine A1 receptors also counteracts the compound’s effect on glutamate release and presynaptic activity .
Biochemical Pathways
The compound’s action affects the glutamatergic system and adenosinergic feedback mechanism . It reduces P-T286-CamKII and P-S9-Synapsin, which correlates with decreased synaptic vesicle recycling . The compound’s action on these pathways contributes to its rapid antidepressant action .
Pharmacokinetics
Similar compounds like ketamine have a rapid onset and short duration of action, suggesting that (2r)-1,1,1-trifluoro-3-methylbutan-2-amine may have similar properties .
Result of Action
The molecular and cellular effects of (2R)-1,1,1-trifluoro-3-methylbutan-2-amine’s action include a reduction in glutamate release and presynaptic activity . This leads to changes in synaptic vesicle recycling and intracellular signaling . These effects contribute to the compound’s rapid antidepressant action .
properties
IUPAC Name |
(2R)-1,1,1-trifluoro-3-methylbutan-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10F3N/c1-3(2)4(9)5(6,7)8/h3-4H,9H2,1-2H3/t4-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGGUXSPKQBCCRM-SCSAIBSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(F)(F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H](C(F)(F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10F3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30654237 | |
Record name | (2R)-1,1,1-Trifluoro-3-methylbutan-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30654237 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-1,1,1-trifluoro-3-methylbutan-2-amine | |
CAS RN |
1032181-63-7 | |
Record name | (2R)-1,1,1-Trifluoro-3-methylbutan-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30654237 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.